Cas no 37455-55-3 (4-Methyl-2-propyl-1H-imidazole)

4-Methyl-2-propyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a methyl group at the 4-position and a propyl group at the 2-position. This structure imparts unique chemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its imidazole core is known for coordinating with metal ions, suggesting potential applications in catalysis or material science. The compound’s stability and reactivity under controlled conditions enable precise functionalization, supporting the development of specialized derivatives. Careful handling is advised due to its potential sensitivity to light and moisture. Suitable for research and industrial use, it is typically supplied with high purity to ensure consistent performance in synthetic applications.
4-Methyl-2-propyl-1H-imidazole structure
37455-55-3 structure
商品名:4-Methyl-2-propyl-1H-imidazole
CAS番号:37455-55-3
MF:C7H12N2
メガワット:124.18358
MDL:MFCD09608108
CID:296816
PubChem ID:12199456

4-Methyl-2-propyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 4-Methyl-2-propyl-1H-imidazole
    • 1H-Imidazole,5-methyl-2-propyl-
    • 4‐METHYL‐2‐PROPYL‐1H‐IMIDAZOLE
    • 5-methyl-2-propyl-1H-imidazole
    • 4(5)-methyl-2-propylimidazole
    • 4-Methyl-2-n-propylimidazol
    • 4-methyl-2-propyl-1(3)H-imidazole
    • 4-methyl-2-propylimidazole
    • 4-methyl-2-propyl-imidazole
    • ANW-63621
    • CTK4H8194
    • SureCN542826
    • ZLD0609
    • 2-Propyl-4-methylimidazole
    • SCHEMBL24445917
    • DTXSID70480133
    • MFCD09608108
    • BVGQGPWKBMTPNM-UHFFFAOYSA-N
    • AKOS006331649
    • SB36892
    • CS-0340532
    • F2147-1042
    • EN300-235011
    • SCHEMBL542826
    • 37455-55-3
    • 4-methyl-2-propyl imidazole
    • DB-118060
    • MDL: MFCD09608108
    • インチ: InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9)
    • InChIKey: BVGQGPWKBMTPNM-UHFFFAOYSA-N
    • ほほえんだ: CCCC1=NC=C(C)N1

計算された属性

  • せいみつぶんしりょう: 124.10016
  • どういたいしつりょう: 124.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 83
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

  • 密度みつど: 0.981±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 285.5±9.0 °C at 760 mmHg
  • フラッシュポイント: 137.7±5.1 °C
  • ようかいど: 微溶性(27 g/l)(25ºC)、
  • PSA: 28.68
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

4-Methyl-2-propyl-1H-imidazole セキュリティ情報

4-Methyl-2-propyl-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-235011-0.1g
4-methyl-2-propyl-1H-imidazole
37455-55-3 95%
0.1g
$528.0 2024-06-19
Enamine
EN300-235011-1.0g
4-methyl-2-propyl-1H-imidazole
37455-55-3 95%
1.0g
$600.0 2024-06-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0090-250mg
4-Methyl-2-propyl-1H-imidazole
37455-55-3 98%
250mg
1908.1CNY 2021-05-08
Chemenu
CM131900-1g
4-methyl-2-propyl-1H-imidazole
37455-55-3 95%
1g
$297 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0090-50mg
4-Methyl-2-propyl-1H-imidazole
37455-55-3 98%
50mg
1110.94CNY 2021-05-08
Life Chemicals
F2147-1042-1g
4-methyl-2-propyl-1H-imidazole
37455-55-3 95%+
1g
$594.0 2023-09-06
Enamine
EN300-235011-10.0g
4-methyl-2-propyl-1H-imidazole
37455-55-3 95%
10.0g
$2577.0 2024-06-19
Enamine
EN300-235011-0.05g
4-methyl-2-propyl-1H-imidazole
37455-55-3 95%
0.05g
$504.0 2024-06-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0090-500mg
4-Methyl-2-propyl-1H-imidazole
37455-55-3 98%
500mg
¥3051.64 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0090-50mg
4-Methyl-2-propyl-1H-imidazole
37455-55-3 98%
50mg
¥1145.46 2025-01-21

4-Methyl-2-propyl-1H-imidazole 関連文献

4-Methyl-2-propyl-1H-imidazoleに関する追加情報

Introduction to 4-Methyl-2-propyl-1H-imidazole (CAS No. 37455-55-3)

4-Methyl-2-propyl-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 37455-55-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the imidazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The structural features of 4-Methyl-2-propyl-1H-imidazole, including its methyl and propyl substituents, contribute to its unique chemical properties and potential applications in various scientific domains.

The imidazole ring is a versatile scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the methyl group at the 4-position and the propyl group at the 2-position in 4-Methyl-2-propyl-1H-imidazole enhances its lipophilicity and influences its solubility, making it a promising candidate for drug development. Recent studies have highlighted the importance of such substituted imidazoles in designing novel therapeutic agents due to their favorable pharmacokinetic profiles.

In recent years, researchers have been exploring the pharmacological potential of 4-Methyl-2-propyl-1H-imidazole in several areas. One notable application is in the field of anti-inflammatory drugs. The compound has shown promising activity in preclinical studies by modulating inflammatory pathways. Specifically, it has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that 4-Methyl-2-propyl-1H-imidazole could serve as a lead compound for developing novel anti-inflammatory therapies.

Another area where 4-Methyl-2-propyl-1H-imidazole has demonstrated significant promise is in antimicrobial research. The imidazole core is known to exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways. Studies have indicated that derivatives of imidazole, including 4-Methyl-2-propyl-1H-imidazole, possess activity against a range of Gram-positive and Gram-negative bacteria. This makes it an attractive candidate for developing new antibiotics, particularly in light of the growing threat of antibiotic-resistant pathogens.

The synthesis of 4-Methyl-2-propyl-1H-imidazole is another area of active interest. Researchers have developed several synthetic routes to produce this compound efficiently and on an industrial scale. One common approach involves the condensation of 1-methylimidazole with 2-propanol under acidic conditions, followed by purification steps to isolate the desired product. Advances in catalytic methods have further improved the yield and purity of 4-Methyl-2-propyl-1H-imidazole, making it more accessible for research and commercial applications.

In addition to its pharmaceutical applications, 4-Methyl-2-propyl-1H-imidazole has found utility in other scientific fields. For instance, it has been used as a ligand in coordination chemistry, where it forms complexes with transition metals. These metal complexes have been studied for their catalytic properties and potential applications in organic synthesis. Furthermore, the compound has shown promise as a chelating agent in materials science, where it helps stabilize metal ions in various formulations.

The future prospects of 4-Methyl-2-propyl-1H-imidazole are vast and exciting. Ongoing research aims to further elucidate its mechanism of action in biological systems and explore new derivatives with enhanced pharmacological properties. Computational modeling and high-throughput screening techniques are being employed to identify new analogs of this compound that may offer improved efficacy and reduced side effects. As our understanding of biological pathways continues to grow, the potential applications of 4-Methyl-2-propyl-1H-imidazole are expected to expand into new therapeutic areas.

Environmental considerations also play a crucial role in the development and application of 4-Methyl-2-propyl-1H-imidazole. Efforts are being made to optimize synthetic routes to minimize waste and reduce environmental impact. Green chemistry principles are being incorporated into the production process, ensuring that the compound is synthesized sustainably. Additionally, researchers are exploring biodegradable formulations that can safely degrade after use, reducing any potential ecological footprint.

In conclusion, 4-Methyl-2-propyl-1H-imidazole (CAS No. 37455-55-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features make it a valuable tool for researchers seeking to develop new therapeutic agents, while its synthetic accessibility allows for widespread exploration of its properties and applications. As scientific understanding continues to evolve, 4-Methyl-2-propyl-1H-imidazole is poised to play an increasingly important role in advancing scientific knowledge and innovation.

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